molecular formula C25H25N5O B609097 MK-6884 CAS No. 2102194-04-5

MK-6884

カタログ番号: B609097
CAS番号: 2102194-04-5
分子量: 411.5 g/mol
InChIキー: PREPVVXBTJBVOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-6884は、M4ムスカリン性アセチルコリン受容体の正の異種性モジュレーターとして作用する化合物ですこの化合物は炭素11で放射性標識することができ、陽電子放出断層撮影イメージング剤として有用です .

準備方法

MK-6884の合成は、中心的なピリジン関連構造の調製から始まる、いくつかの段階を含みますこの化合物は、イメージング目的で炭素11で簡便に放射性標識することができます .

化学反応の分析

MK-6884は、以下を含むさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: 還元反応は、化合物の官能基を修飾するために実行することができます。

    置換: 置換反応は一般的で、結合親和性と選択性を高めるために、さまざまな置換基が導入されます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます .

科学的研究の応用

Target Engagement Biomarker

MK-6884 serves as a target engagement biomarker for positive allosteric modulators of the M4 receptor. It has demonstrated high binding affinity and selectivity for M4Rs, which are implicated in cognitive functions and are a target for treating Alzheimer’s disease. The tracer's ability to quantify M4 receptor density in vivo allows researchers to assess the pharmacodynamics of drugs targeting this receptor subtype .

Neuropathological Studies

The PET imaging capabilities of this compound enable it to act as a sensitive probe for detecting neuropathological changes in the brains of patients with Alzheimer’s disease. Studies have shown that this compound binding can reveal substantial regional differences in receptor availability, which correlates with cognitive decline . This application is crucial for understanding disease progression and evaluating therapeutic efficacy.

Radiation Dosimetry Studies

Research involving this compound has included assessments of radiation exposure associated with its use. A clinical study reported an effective dose of approximately 7.20 μSv/MBq, allowing for multiple scans per subject within safe radiation limits. This aspect is vital for planning clinical trials and ensuring participant safety during imaging procedures .

Key Findings from Clinical Trials

Study PartPopulationDose RangeKey Findings
Part IHealthy Adults (18-55 years)133 to 360 MBqAssessed safety and tolerability; established baseline pharmacokinetics.
Part IIHealthy Elderly (55-85 years)161 to 358 MBqEvaluated two doses; monitored intra-subject variability and kinetics of brain uptake.
Part IIIPatients with Alzheimer's Disease (55-85 years)325 to 479 MBqInvestigated safety; determined regional brain distribution and binding potential .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid brain uptake, peaking within minutes post-injection. The average peak standardized uptake value was recorded at 2.5, indicating efficient delivery to target sites in the brain .

Safety Profile

Throughout the studies, this compound exhibited a favorable safety profile with no significant adverse events reported during administration across various populations .

Alzheimer’s Disease

In a notable case study involving patients with Alzheimer’s disease, this compound was used to measure non-displaceable binding potential (BPND) across different brain regions. Results indicated that BPND values varied significantly among patients receiving acetylcholinesterase inhibitors, suggesting that this compound could be instrumental in monitoring treatment responses in clinical settings .

Comparative Imaging

Comparative studies using this compound PET imaging have demonstrated its utility against other imaging modalities by providing clearer delineation of M4 receptor distribution in the brain, thus aiding in more accurate diagnoses and treatment planning .

作用機序

MK-6884は、M4ムスカリン性アセチルコリン受容体の異種性部位に結合することでその効果を発揮します。この結合は、受容体のその天然リガンドであるアセチルコリンに対する応答を強化します。この化合物はM4受容体に対する高い親和性を有しているため、神経変性疾患における受容体の役割を研究するための貴重なツールとなっています関与する分子標的および経路には、アセチルコリンシグナル伝達の調節とM4受容体に関連するさまざまな下流効果の調節が含まれます .

類似化合物との比較

MK-6884は、M4ムスカリン性アセチルコリン受容体に対する高い親和性と選択性において独特です。類似の化合物には、以下のような、M4受容体の他の正の異種性モジュレーターが含まれます。

    化合物1: 結合親和性に影響を与える、異なる尾部基を持つ関連化合物。

    化合物2: this compoundと比較して結合親和性を向上させる、シクロペンチル基を持つ化合物。

    化合物3:

生物活性

MK-6884, also known as [^11C]this compound, is a radiolabeled compound developed as a positron emission tomography (PET) tracer aimed at studying the M4 muscarinic acetylcholine receptor (M4R). Its biological activity is primarily characterized by its role as a positive allosteric modulator (PAM) that enhances the effects of acetylcholine at the M4 receptor, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, imaging capabilities, and implications for clinical research.

This compound operates by binding to an allosteric site on the M4 muscarinic receptor. This binding increases the receptor's affinity for acetylcholine, thereby enhancing cholinergic signaling. The cooperative nature of this interaction means that higher concentrations of acetylcholine lead to increased binding of this compound, making it a valuable tool for assessing cholinergic activity in vivo .

Pharmacological Properties

  • Binding Affinity : this compound exhibits high binding affinity for M4Rs, with selectivity over other muscarinic receptor subtypes. In vitro studies have demonstrated that this compound binds more effectively in the presence of acetylcholine and other agonists such as carbachol .
  • Target Engagement : The compound has been shown to effectively engage with M4 PAMs in both animal models and human subjects. In rhesus monkeys, this compound demonstrated significant binding in the striatum, consistent with known M4R localization .

Imaging Studies

PET imaging using [^11C]this compound has provided insights into regional brain activity associated with M4 receptors:

  • Distribution : In healthy volunteers aged 55 to 85, PET scans revealed that this compound uptake was highest in the striatum and moderate in the cortex and hippocampus. This distribution aligns with known expression patterns of M4Rs in the human brain .
  • Response to Donepezil : Following administration of donepezil, an acetylcholinesterase inhibitor, this compound binding increased by approximately 23% in the striatum, indicating that donepezil enhances cholinergic signaling and thus this compound binding .

Case Studies and Clinical Implications

Recent studies have explored the potential of this compound as a biomarker for cognitive decline in Alzheimer's disease:

  • Correlation with Cognitive Scores : Research indicated that lower Mini-Mental State Examination (MMSE) scores correlated with reduced this compound binding in the brains of AD patients; however, this correlation was not statistically significant due to small sample sizes .
  • Tracking Neuropathological Changes : The ability of this compound to detect changes in M4 receptor activity over time may provide valuable insights into disease progression and treatment efficacy. It could potentially be used to monitor responses to therapies targeting cholinergic systems or other neurodegenerative pathways .

Data Table: Key Findings on this compound

Study FocusKey Findings
Binding AffinityHigh affinity for M4R; cooperative modulation observed
PET Imaging DistributionHighest uptake in striatum; moderate in cortex/hippocampus
Effect of Donepezil23% increase in striatal binding post-donepezil
Correlation with Cognitive DeclineNotable trends but not statistically significant

特性

CAS番号

2102194-04-5

分子式

C25H25N5O

分子量

411.5 g/mol

IUPAC名

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3

InChIキー

PREPVVXBTJBVOZ-UHFFFAOYSA-N

SMILES

N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1

正規SMILES

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MK-6884;  MK6884;  MK 6884

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-6884
Reactant of Route 2
Reactant of Route 2
MK-6884
Reactant of Route 3
Reactant of Route 3
MK-6884
Reactant of Route 4
Reactant of Route 4
MK-6884
Reactant of Route 5
Reactant of Route 5
MK-6884
Reactant of Route 6
Reactant of Route 6
MK-6884

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。